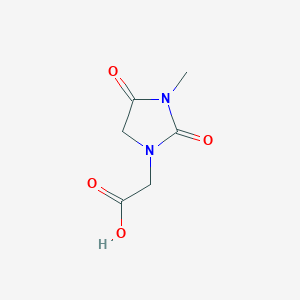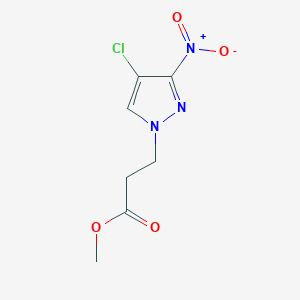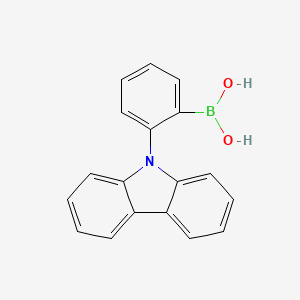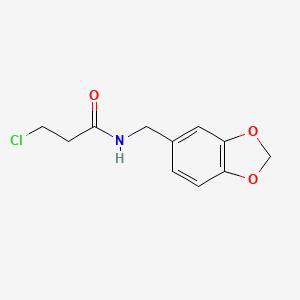
(E)-2-氰基-3-(4-甲氧基苯基)-N-萘-1-基丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their arrangement .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to study molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as its reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical reactivity. These properties can be determined through a variety of experimental techniques .作用机制
Target of Action
The primary targets of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cancer progression .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects multiple biochemical pathways involved in cell proliferation, angiogenesis, and metastasis . By blocking these pathways, the compound can potentially slow down or halt the progression of cancers that are dependent on these signaling pathways .
Pharmacokinetics
It has been reported that the compound meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements . This suggests that the compound has good bioavailability and is likely to be well-absorbed and distributed in the body, metabolized effectively, and excreted without causing toxicity .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of EGFR and VEGFR-2 activation, which in turn leads to a decrease in cell proliferation, angiogenesis, and metastasis . These effects could potentially result in the slowing down or halting of cancer progression .
实验室实验的优点和局限性
One advantage of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide is that it has shown promising results in preclinical models of cancer, and has the potential to be developed into a new cancer therapy. One limitation is that it is not yet clear whether (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide will be effective in humans, and further clinical trials will be needed to determine its safety and efficacy.
未来方向
There are several potential future directions for research on (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide. One direction is to investigate its potential as a therapy for specific types of cancer, such as leukemia or breast cancer. Another direction is to explore its potential as a combination therapy with other cancer drugs, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the mechanisms underlying (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide's anti-inflammatory and anti-parasitic effects, and to explore its potential as a therapy for other diseases.
合成方法
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with 2-naphthylamine to form 4-methoxy-N-(naphthalen-2-yl)aniline. This intermediate is then reacted with ethyl cyanoacetate to form (E)-2-cyano-3-(4-methoxyphenyl)acrylamide. Finally, this compound is reacted with NEDD8-activating enzyme inhibitor (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide to form (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide.
科学研究应用
量子计算研究
该化合物已在量子计算化学领域进行了研究 . 理论红外光谱、核磁共振(使用 GIAO 技术)、紫外光谱和非线性光学性质(NLO)在四种不同的溶剂中进行了计算 . 使用时间相关 (TD) DFT 计算得到的 HOMO-LUMO 能量表明,分子内部发生了电荷转移 .
药代动力学和药物相似性
为了确定该分子的某些理化性质、亲脂性、水溶性、药代动力学、药物相似性和药理性质,进行了计算机模拟的吸收、分布、代谢和排泄 (ADME) 分析 . 所有测试的化合物都符合 ADMET 和药物相似性要求,没有出现任何 Lipinski 五规则违反的情况 .
分子对接
进行了分子对接计算,并对结果进行了详细评估 . MOLb-VEGFR-2 复合物(-9.925 kcal/mol)和 MOLg-EGFR 复合物(-5.032 kcal/mol)表现出最高的结合亲和力 .
三阴性乳腺癌的治疗
该化合物及其修饰的衍生物已被研究用于其通过计算机模拟方法治疗三阴性乳腺癌时对 EGFR 和 VEGFR-2 的治疗活性 . 通过对复合物进行分子动力学模拟,也更好地了解了分子在 EGFR 和 VEGFR-2 受体域中的相互作用 .
生物活性
含有侧链 1,2,3-三唑环体系的化合物是塔唑巴坦和头孢曲松等药物中的活性成分 . 其他三唑衍生物也同样有效,如羧酰胺三唑的抗肿瘤活性以及鲁非酰胺作为抗癫痫药物在治疗局灶性癫痫中的应用 .
过渡金属催化
虽然与“(E)-2-氰基-3-(4-甲氧基苯基)-N-萘-1-基丙-2-烯酰胺”没有直接关系,但值得注意的是,结构相似的三价磷配体在过渡金属催化中被使用 . 这启发了我们设计各种结构的新型膦并调节其性质 .
安全和危害
生化分析
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of (E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide at different dosages in animal models have not been studied yet . Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-18-11-9-15(10-12-18)13-17(14-22)21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-13H,1H3,(H,23,24)/b17-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQPUJIHNNVUCA-GHRIWEEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)




![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)
![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)


![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)
![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)
![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)


